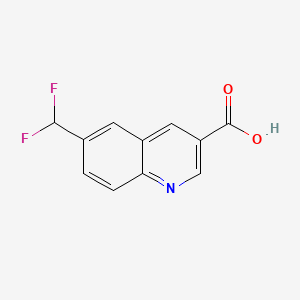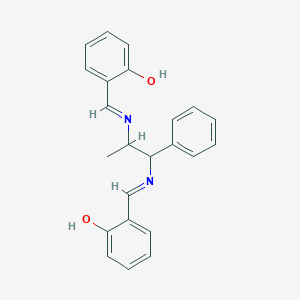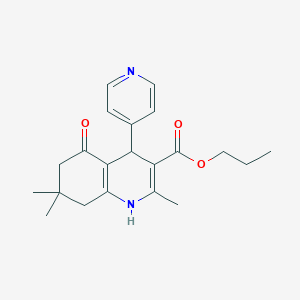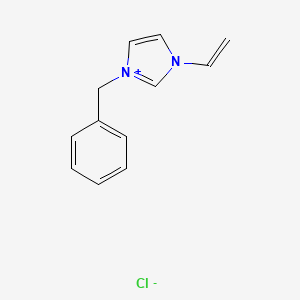
6-(Difluoromethyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(difluorometil)quinolina-3-carboxílico es un compuesto químico con la fórmula molecular C11H7F2NO2. Se caracteriza por la presencia de un anillo de quinolina sustituido con un grupo difluorometil en la posición 6 y un grupo ácido carboxílico en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-(difluorometil)quinolina-3-carboxílico típicamente implica la introducción del grupo difluorometil y el grupo ácido carboxílico en el anillo de quinolina. Un método común implica el uso de agentes difluorometilantes y reacciones de carboxilación. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para obtener el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de ácido 6-(difluorometil)quinolina-3-carboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. Esto puede incluir procesos de flujo continuo y el uso de sistemas automatizados para controlar los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-(difluorometil)quinolina-3-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados de quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de quinolina, dando lugar a diferentes productos.
Sustitución: Los grupos difluorometil y ácido carboxílico pueden sustituirse por otros grupos funcionales usando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir derivados de quinolina con grupos funcionales reducidos.
Aplicaciones Científicas De Investigación
El ácido 6-(difluorometil)quinolina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(difluorometil)quinolina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo difluorometil puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. El grupo ácido carboxílico también puede desempeñar un papel en la solubilidad y reactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido quinolina-3-carboxílico: Carece del grupo difluorometil, lo que puede afectar sus propiedades químicas y actividades biológicas.
Ácido 6-metilquinolina-3-carboxílico: Contiene un grupo metil en lugar de un grupo difluorometil, lo que lleva a una reactividad y aplicaciones diferentes.
Ácido 6-(trifluorometil)quinolina-3-carboxílico: El grupo trifluorometil proporciona diferentes efectos electrónicos y estéricos en comparación con el grupo difluorometil.
Singularidad
El ácido 6-(difluorometil)quinolina-3-carboxílico es único debido a la presencia del grupo difluorometil, que puede influir significativamente en su reactividad química y actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H7F2NO2 |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
6-(difluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)6-1-2-9-7(3-6)4-8(5-14-9)11(15)16/h1-5,10H,(H,15,16) |
Clave InChI |
PCSDIBWAMPYITA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)

![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12502109.png)


![methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12502128.png)
![{2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12502136.png)
